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Compound of Interest

Compound Name: L-745870 hydrochloride

Cat. No.: B1649282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological

characterization of L-745,870 hydrochloride, a potent and selective dopamine D4 receptor

antagonist. The information presented herein is intended to equip researchers and drug

development professionals with the necessary data and methodologies to effectively utilize this

compound in their studies.

Core Pharmacological Profile
L-745,870, with the chemical structure 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-

pyrrolo[2,3-b]pyridine, is a selective dopamine D4 receptor antagonist.[1] It has demonstrated

high affinity and selectivity for the human dopamine D4 receptor, making it a valuable tool for

investigating the physiological and pathological roles of this receptor subtype.

Binding Affinity and Selectivity
The binding affinity of L-745,870 hydrochloride has been determined through radioligand

binding assays. These studies have consistently shown its high affinity for the dopamine D4

receptor, with significantly lower affinity for other dopamine receptor subtypes and other

neurotransmitter receptors.

Table 1: Receptor Binding Affinity (Ki) of L-745,870
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Receptor Subtype Ki (nM)

Dopamine D4 0.43

Dopamine D2 960

Dopamine D3 2300

Data compiled from multiple sources.

Table 2: Selectivity Profile of L-745,870

Receptor Subtype Selectivity (fold vs. D4)

Dopamine D2 >2000

Dopamine D3 >5000

Selectivity is calculated as the ratio of Ki values (Ki(other receptor) / Ki(D4)).

L-745,870 also exhibits moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors,

with IC50 values less than 300 nM.[1]

Functional Antagonism
The antagonist activity of L-745,870 at the dopamine D4 receptor has been confirmed through

various functional assays. In these assays, L-745,870 effectively reverses the intracellular

signaling initiated by dopamine, a natural agonist of the D4 receptor.

Table 3: Functional Antagonist Activity of L-745,870
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Assay Cell Line Agonist
L-745,870
Concentration

Effect

Adenylate

Cyclase

Inhibition

hD4HEK,

hD4CHO
1 µM Dopamine 0.1 - 1 µM

Reversal of

dopamine-

mediated

inhibition

[35S]GTPγS

Binding

hD4HEK,

hD4CHO
1 µM Dopamine 0.1 - 1 µM

Reversal of

dopamine-

stimulated

binding

Extracellular

Acidification Rate
Not Specified 1 µM Dopamine 0.1 - 1 µM

Reversal of

dopamine-

stimulated rate

Data from Patel et al., 1997.[1]

Importantly, L-745,870 does not exhibit any significant intrinsic agonist activity in these

functional assays.[1]

Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize

L-745,870 hydrochloride.

Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of L-745,870 for the dopamine

D4 receptor.

1. Materials:

Cell Membranes: Membranes prepared from human embryonic kidney (HEK) or Chinese

hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor.

Radioligand: [3H]spiperone (specific activity ~15-30 Ci/mmol).
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Non-labeled Ligand: L-745,870 hydrochloride.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2,

and 1 mM MgCl2.

Scintillation Cocktail.

Glass Fiber Filters.

2. Procedure:

Thaw the cell membranes on ice.

In a 96-well plate, add 50 µL of assay buffer, 25 µL of various concentrations of L-745,870,

and 25 µL of 0.2 nM [3H]spiperone.[1]

To initiate the binding reaction, add 150 µL of the cell membrane suspension (containing 10-

20 µg of protein) to each well.

Incubate the plate at room temperature for 60-90 minutes.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with 3 mL of ice-cold wash buffer.

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the

radioactivity using a liquid scintillation counter.

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a

non-labeled dopamine antagonist such as haloperidol.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value of L-745,870 from a competition binding curve and calculate the Ki

value using the Cheng-Prusoff equation.
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Functional Assays
This assay measures the ability of L-745,870 to antagonize the dopamine-induced inhibition of

adenylyl cyclase.

1. Materials:

Cells: hD4HEK or hD4CHO cells stably expressing the human dopamine D4 receptor.

Agonist: Dopamine.

Antagonist: L-745,870 hydrochloride.

Stimulating Agent: Forskolin.

Cell Culture Medium.

cAMP Assay Kit.

2. Procedure:

Plate the cells in a 96-well plate and grow to 80-90% confluency.

Wash the cells with serum-free medium.

Pre-incubate the cells with various concentrations of L-745,870 (0.1 - 1 µM) for 15-30

minutes.[1]

Add 1 µM dopamine and a sub-maximal concentration of forskolin to stimulate adenylyl

cyclase.[1]

Incubate for 15-30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a commercially available

cAMP assay kit according to the manufacturer's instructions.

Generate dose-response curves to determine the potency of L-745,870 in reversing the

dopamine-mediated inhibition of cAMP production.
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This assay assesses the ability of L-745,870 to block dopamine-induced G-protein activation.

1. Materials:

Cell Membranes: Membranes from hD4HEK or hD4CHO cells expressing the human

dopamine D4 receptor.

Radioligand: [35S]GTPγS.

Agonist: Dopamine.

Antagonist: L-745,870 hydrochloride.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM

EDTA.

GDP.

2. Procedure:

In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein), and GDP (10-30

µM).

Add various concentrations of L-745,870 (0.1 - 1 µM) and incubate for 15 minutes at 30°C.[1]

Add 1 µM dopamine and incubate for another 15 minutes.[1]

Initiate the binding reaction by adding [35S]GTPγS (0.1-0.5 nM).

Incubate for 30-60 minutes at 30°C.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold wash buffer and measure the bound radioactivity using a liquid

scintillation counter.

Determine the ability of L-745,870 to inhibit the dopamine-stimulated [35S]GTPγS binding.
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Caption: Experimental workflow for the in vitro characterization of L-745,870 hydrochloride.

Signaling Pathway of L-745,870 Antagonism
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Caption: Signaling pathway illustrating the antagonist action of L-745,870 at the D4 receptor.

Selectivity Profile of L-745,870
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Caption: Selectivity profile of L-745,870 for dopamine receptor subtypes and other receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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